Mafenide

Catalog No.
S534376
CAS No.
138-39-6
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mafenide

CAS Number

138-39-6

Product Name

Mafenide

IUPAC Name

4-(aminomethyl)benzenesulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)

InChI Key

TYMRLRRVMHJFTF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

4 Homosulfanilamide, 4-Homosulfanilamide, Bensulfamide, Mafenide, Mafenide Acetate, Mafylon, Maphenid, Marfanil, Napaltan, Sulfabenzamine, Sulfamylon

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N

Description

The exact mass of the compound Mafenide is 186.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of action

    Researchers are investigating how Mafenide disrupts bacterial growth and function. This includes understanding how it inhibits the synthesis of folic acid, which is essential for bacteria (Source: ).

  • Efficacy against specific bacteria

    Studies are ongoing to determine Mafenide's effectiveness against various bacterial strains, including those resistant to other antibiotics (Source: ).

  • Combination therapy

    Research is exploring the potential benefits of combining Mafenide with other antibiotics or therapies to improve treatment outcomes for complex infections (Source: ).

  • Safety and tolerability

    Studies continue to monitor the safety profile of Mafenide, particularly for long-term use or in specific patient populations (Source).

  • Delivery methods

    Researchers are investigating new formulations and delivery methods for Mafenide to improve its effectiveness and patient comfort (Source: ).

Mafenide, chemically known as 4-(aminomethyl)benzenesulfonamide, is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is often administered topically as mafenide acetate, marketed under the trade name Sulfamylon. Mafenide exhibits broad-spectrum bacteriostatic activity against various gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, making it effective in preventing infections in burn wounds .

As mentioned earlier, the exact mechanism requires further elucidation. However, the primary theory suggests that Mafenide competitively inhibits the enzyme dihydropteroate synthase, hindering bacterial folate synthesis and ultimately stopping their growth [].

  • Local irritation: Mafenide can cause burning, stinging, and itching at the application site.
  • Hypersensitivity: Allergic reactions, including skin rash and fever, can occur in some individuals.
  • Renal Impairment: In rare cases, high systemic absorption due to extensive burns can lead to kidney problems [].
That are crucial for its therapeutic effects:

  • Metabolism: Upon topical application, mafenide is metabolized into p-carboxybenzenesulfonamide, a carbonic anhydrase inhibitor. This metabolic conversion can lead to metabolic acidosis as a side effect due to the inhibition of carbonic anhydrase activity .
  • Antimicrobial Activity: Mafenide's primary reaction involves binding to bacterial enzymes, inhibiting their function and thus preventing bacterial growth. This action is not antagonized by para-aminobenzoic acid or other factors that typically affect sulfonamides .
  • Absorption: The compound diffuses through devascularized tissues, achieving therapeutic concentrations within hours of application .

Mafenide exhibits significant biological activity characterized by its:

  • Bacteriostatic Properties: It effectively inhibits the growth of various bacteria in burn wounds, contributing to infection control .
  • Tissue Penetration: Approximately 80% of a topical dose reaches burned tissue within four hours after application .
  • Potential Cytotoxicity: In vitro studies indicate that mafenide may have cytotoxic effects on human keratinocytes, although the clinical significance remains unclear .

Adverse reactions can include localized pain or burning upon application, rash, pruritus, and respiratory issues such as tachypnea or hyperventilation .

Mafenide can be synthesized through several methods:

  • Sulfonamide Formation: The synthesis typically involves the reaction of para-aminobenzenesulfonamide with formaldehyde or similar agents to introduce the aminomethyl group.
  • Acetate Salt Formation: Mafenide can be converted into its acetate form by reacting with acetic acid, enhancing its solubility for topical applications .
  • Purification Techniques: Post-synthesis purification methods such as recrystallization or chromatography are employed to ensure the compound's purity and efficacy.

Mafenide is primarily utilized in clinical settings for:

  • Burn Treatment: It serves as an adjunctive therapy for second- and third-degree burns to prevent infection and promote healing .
  • Topical Antimicrobial Agent: Mafenide is applied directly to burn wounds to manage bacterial colonization effectively.

Its use has been somewhat limited due to potential side effects and the emergence of alternative treatments .

  • No Major Drug Interactions: Current literature suggests that mafenide does not have significant interactions with other medications commonly used in burn treatment .
  • Contraindications: It is contraindicated in patients with hypersensitivity to sulfonamides or those with renal impairment due to its metabolic effects .

Mafenide shares similarities with various other sulfonamide-based compounds used in clinical practice. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
Silver sulfadiazineAntimicrobial; releases silver ionsEffective against a broad range of pathogens; often used in burn treatment.
SulfamethoxazoleInhibits bacterial synthesisCommonly used for urinary tract infections; often combined with trimethoprim.
TrimethoprimInhibits dihydrofolate reductaseOften used in combination with sulfamethoxazole for enhanced efficacy against infections.
ChloramphenicolInhibits protein synthesisBroad-spectrum antibiotic; used less frequently due to potential toxicity.

Mafenide's uniqueness lies in its specific application for severe burns and its distinct mechanism that allows it to function effectively even in the presence of factors that typically inhibit other sulfonamides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.04629874 g/mol

Monoisotopic Mass

186.04629874 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

177

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58447S8P4L

Drug Indication

Indicated for use as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds.
FDA Label

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA03 - Mafenide

Mechanism of Action

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns.

Other CAS

138-39-6

Absorption Distribution and Excretion

Mafenide is absorbed through devascularized areas into the systemic circulation following topical administration.
Renal—Metabolite rapidly excreted in urine in high concentrations; however, the parent compound has not been detected in urine.

Metabolism Metabolites

Metabolized to a carbonic anhydrase inhibitor.

Wikipedia

Mafenide
Diazolidinyl_urea

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Debridement of Sulfur Mustard Skin Burns: A Comparison of Three Methods

David J Barillo, Claire R Croutch, Anthony R Barillo, Charles K Thompson, Julie Roseman, Frances Reid
PMID: 31504620   DOI: 10.1093/jbcr/irz140

Abstract

Sulfur mustard burns are characterized by delayed symptoms, slow healing, and recurrence after closure. Incomplete debridement at the level of the basement membrane is the postulated cause. Graham pioneered laser debridement of mustard burns. For field or mass-casualty use, saline wet-to-wet or antibiotic-soak debridement is more practical. In this study, we compared laser, saline, and antibiotic debridement in a porcine model of deep partial-thickness injury. Deep-dermal sulfur mustard burns were produced in 18 anesthetized Gottingen minipigs using 10-μl saturated vapor cap exposure time of 90 minutes. Debridement was started 48 hours postinjury and consisted of a single laser treatment; 5 days of 5% aqueous mafenide acetate wet-to-wet dressings; or 7 to 12 days of saline wet-to-wet dressings. Wounds were treated with daily silver sulfadiazine for 30 days and, then, assessed by histopathology, silver-ion analysis, colorimetry, and evaporimetry. All wounds healed well with no sign of infection. Antibiotic debridement showed no advantage over saline debridement. There were no significant differences between groups for colorimetry or evaporimetry. Histopathology was graded on a mustard-specific scale of 1 to 15 where higher values indicate better healing. Mean histology scores were 13.6 for laser, 13.9 for mafenide, and 14.3 for saline. Saline debridement statistically outperformed laser (P < .05) but required the longest debridement time. Laser debridement had the benefit of requiring a single treatment rather than daily dressing changes, significantly decreasing need for wound care and personnel resources. Development of a ruggedized laser for field use is a countermeasures priority.


Investigation on the mechanism of mafenide in inhibiting pyroptosis and the release of inflammatory factors

Chenyang Han, Yi Yang, Anqi Yu, Li Guo, Qiaobing Guan, Heping Shen, Qingcai Jiao
PMID: 32173407   DOI: 10.1016/j.ejps.2020.105303

Abstract

The present study was designed to investigate the roles and mechanism of mafenide (MAF) in targeted inhibition of Gasdermin D (GSDMD) cleavage and in suppressing pyroptosis.
Lipopolysaccharide (LPS) and Nigericin were used to induce pyroptosis in mouse bone marrow-derived macrophages (iBMDM) and mouse microglia (BV2). Lactate dehydrogenase (LDH) release rate and Propidium Iodide (PI) uptake rate were used to detect cytotoxicity, Western blot was used to detect the protein expression, and Enzyme-linked immunosorbent assay (ELISA) was utilized to detect the expression of inflammatory factors from culture medium. MAF was labeled with biotin and subsequently subjected to Pull-down assay to detect its binding to GSDMD. GSDMD-Asp275 site was further mutated to validate the binding of MAF to GSDMD. Finally, the effects of MAF on inflammatory factor release and microglial activation were confirmed in the APP/PS12 animal model.
MAF could inhibit pyroptosis in iBMDM and microglia BV2, and decrease the release of inflammatory factors. MAF could inhibit GSDMD cleavage by directly binding to the GSDMD-Asp275 site, while the expression of p30-GSDMD was simultaneously down-regulated and the release of inflammatory factors was decreased. MAF could reduce the levels of inflammatory factors in cerebrospinal fluid and peripheral blood of APP/PS1 mice, and suppress the activation of microglia.
The mechanism underlying the regulation of MAF on inflammatory response was correlated with the inhibition of pyroptosis. MAF could inhibit GSDMD cleavage by directly binding to GSDMD.


Pharmacological screening of a new alpha-2 adrenergic receptor agonist, mafedine, in zebrafish

Yuriy I Sysoev, Darya A Meshalkina, Daniil V Petrov, Sergey V Okovityi, Pavel E Musienko, Allan V Kalueff
PMID: 30836120   DOI: 10.1016/j.neulet.2019.03.001

Abstract

Pharmacological agents acting at alpha-2 adrenergic receptors are widely used in physiology and neuroscience research. Mounting evidence of their potential utility in clinical and experimental psychopharmacology, necessitates new models and novel model organisms for their screening. Here, we characterize behavioral effects of mafedine (6-oxo-1-phenyl-2- (phenylamino)-1,6-dihydropyrimidine-4-sodium olate), a novel drug with alpha-2 adrenergic receptor agonistic effects, in adult zebrafish (Danio rerio) in the novel tank test of anxiety and activity. Following an acute 20-min exposure, mafedine at 60 mg/L produced a mild psychostimulant action with some anxiogenic-like effects. Repeated acute 20-min/day administration of mafedine for 7 consecutive days at 1, 5 and 10 mg/L had a similar action on fish behavior as an acute exposure to 60 mg/L. Since mafedine demonstrated robust behavioral effects in zebrafish - a sensitive vertebrate aquatic model, it is likely that it may modulate rodent and human behavior as well. Thus, further studies are needed to explore this possibility in detail, and whether it may foster clinical application of mafedine and related alpha-2 adrenergic agents.


The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution

Ashkan Afshari, Lyly Nguyen, Steven A Kahn, Amelia C Montgomery, Takashi Shinha, Charles Stratton, Blair Summitt
PMID: 29931082   DOI: 10.1093/jbcr/irx029

Abstract

Mafenide acetate is an effective but costly antimicrobial solution used for burn wounds. The package insert instructs the user to discard unused solution within 48 hours of opening. The purpose of this study is to evaluate the antimicrobial activity of mafenide acetate beyond 48 hours after reconstitution, to possibly reduce cost by eliminating product waste. Staphylococcus aureus and Pseudomonas aeruginosa isolates were used to seed Mueller-Hinton agar plates. Filter paper disks were then saturated with 5% mafenide acetate at 0, 2, 7, 14, 30, and 60 days after reconstitution. Disks were then placed on the seeded agar plates and incubated. After incubation, the zone of inhibition around each plate was measured. A zone of inhibition of 2 mm or greater was indicative of susceptibility. Mafenide acetate remained efficacious, with a zone of inhibition of >2 mm to both organisms at 0, 2, 7, 14, 30, and 60 days after mafenide acetate reconstitution. This in vitro study demonstrates that the antimicrobial activity of mafenide acetate remains present for at least 60 days after reconstitution. Unused mafenide may not need to be discarded at 48 hours after opening. Reducing wasted product has the potential to translate into cost savings.


Hydrofiber Dressing Saturated With Mafenide Acetate Extends the Duration of Antimicrobial Activity

Steven A Kahn, Ashkan Afshari, Lyly Nguyen, Takashi Shinha, Teri Huff, Amelia C Montgomery, Charles Stratton, Blair Summitt
PMID: 27775984   DOI: 10.1097/BCR.0000000000000455

Abstract

Mafenide acetate is used in some burn wounds for its ability to penetrate eschar but requires frequent uncomfortable dressing changes for its application. The authors hypothesize that hydrofiber dressings will hold mafenide acetate solution for an extended period of time and maintain antimicrobial activity longer than traditional gauze, thus possibly obviating the need for frequent dressing changes. Four experimental arms included: 1) hydrofiber, stored on a dry well plate as control, 2) gauze saturated with 2.5% mafenide acetate, stored on nonsterile porcine skin, 3) hydrofiber saturated with mafenide acetate, stored on dry well plate, and 4) hydrofiber saturated with mafenide acetate, stored on nonsterile porcine skin. At 0, 24, 48, and 72 hours, a 1-cm disk was cut from the dressing sheet of each study arm, placed on agar plates seeded with Staphylococcus aureus and Pseudomonas aeruginosa, and incubated for 24 hours, and the zone of inhibition was measured. A zone of 2 mm or greater was indicative of susceptibility. Each arm of the experiment was performed four times to demonstrate reproducibility. Plain hydrofiber (control) demonstrated no zone of inhibition at any time point, thereby possessing no antimicrobial activity alone. Gauze saturated with mafenide acetate did not reliably demonstrate antimicrobial activity beyond 0 hours. Hydrofiber saturated with mafenide acetate, whether stored on a dry well plate or nonsterile porcine skin, consistently possessed sustained antimicrobial activity as demonstrated by zones of inhibition greater than 2 mm to both S. aureus and P. aeruginosa. Mafenide acetate-soaked hydrofiber dressings stay moist and maintain antimicrobial activity against S. aureus and P. aeruginosa for at least 72 hours without repeated soaks.


Thermal stability of mafenide and amphotericin B topical solution

Julie A Rizzo, Angela K Martini, Kaitlin A Pruskowski, Matthew P Rowan, Krista L Niece, Kevin S Akers
PMID: 28935221   DOI: 10.1016/j.burns.2017.08.019

Abstract

Fungal infections remain a major cause of mortality in the burned population. Mafenide acetate/amphotericin B solution (SMAT) has been used topically for prophylaxis and treatment of these infections. Current manufacturer guidelines only guarantee the stability of mafenide solution and amphotericin B at room temperature. Additionally, the recommended maximum storage time for mafenide solution is 48h, leading to significant financial and material loss when unused solutions are discarded. The purpose of this study was to characterize the chemical stability, structure and bioactivity of SMAT stored at 2°C, 25°C, and 40°C for up to 90 days.
Stability analyses of SMAT solutions containing 2.5% or 5% mafenide plus 2μg/mL amphotericin B were performed using high performance liquid chromatography. Chemical structure was assessed using Fourier-transform infrared spectroscopy. Bioactivity against clinically relevant species was examined.
The chemical structure and stability of mafenide did not change over 90days at all temperatures. Amphotericin B was undetectable in SMAT solutions after two days at high temperatures, which was slowed by refrigerated storage. Against Staphylococcus aureus, SMAT activity began to decrease generally between two and seven days. Against Pseudomonas aeruginosa, activity slowly tapered and was gone by day 90. SMAT retained high bioactivity against Candida albicans for over 40days and was not affected by temperature.
The amphotericin B component of SMAT is degraded within 2days under warm storage. While mafenide was stable over 90 days, the bioactivity of SMAT solution may be lost within 2days as well.


2.5% Mafenide Acetate: A Cost-Effective Alternative to the 5% Solution for Burn Wounds

Ashkan Afshari, Lyly Nguyen, Steven A Kahn, Blair Summitt
PMID: 27606553   DOI: 10.1097/BCR.0000000000000425

Abstract

Mafenide acetate is an antimicrobial agent used to decrease the bacterial load for burn wounds. The 5% solution is more commonly used yet double the cost of its 2.5% counterpart. This study aims to evaluate outcomes and cost associated with the use of 2.5 vs 5% mafenide acetate formulation in the adult burn population. Adult patients (≥18 years) receiving 2.5% mafenide acetate during an 11-month period between 2014 and 2015, corresponding to a policy change in favor of the use of 2.5% mafenide acetate, were queried. Historical controls, patients receiving 5% mafenide acetate, were also reviewed during an 11-month period between 2013 and 2014. A retrospective review was performed comparing wound infection rate, bacteremia, sepsis, pneumonia, duration of mafenide therapy, length of hospital stay, mortality, and cost. A total of 54 and 65 patients received 2.5 and 5% mafenide acetate, respectively. There was no difference in wound infection, bacteremia, sepsis, pneumonia, duration of treatment, and mortality between the two groups. No adverse events occurred in either group directly related to mafenide. Candida and Staph species were the two most common isolates in the 2.5% group, whereas Pseudomonas and Staph species were the most common in the 5% arm. The mean cost of 2.5% mafenide therapy was $1494.92 compared with $3741.39 for 5% mafenide acetate. The 2.5% concentration demonstrates to be an equally efficacious and cost-effective alternative to the 5% concentration. Burn centers should consider the use of the more dilute preparation for burn wound infection prophylaxis as it may reduce the cost without compromising patient safety.


FDA's post-approval studies continue to suffer delays and setbacks

Cassandra Willyard
PMID: 25375913   DOI: 10.1038/nm1114-1224

Abstract




Care of the Burn Casualty in the Prolonged Field Care Environment

Nicholas M Studer, Ian R Driscoll, Ivonne M Daly, John C Graybill
PMID: 26360361   DOI:

Abstract

Burns are frequently encountered on the modern battlefield, with 5% - 20% of combat casualties expected to sustain some burn injury. Addressing immediate life-threatening conditions in accordance with the MARCH protocol (massive hemorrhage, airway, respirations, circulation, hypothermia/head injury) remains the top priority for burn casualties. Stopping the burning process, total burn surface area (TBSA) calculation, fluid resuscitation, covering the wounds, and hypothermia management are the next steps. If transport to definitive care is delayed and the prolonged field care stage is entered, the provider must be prepared to provide for the complex resuscitation and wound care needs of a critically ill burn casualty.


[Treatment of acute exudative eczema of dogs by combined Marfanil-prontalbin and vitamin H Murnil]

A RACHOU, J BURANDE
PMID: 24542734   DOI:

Abstract




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